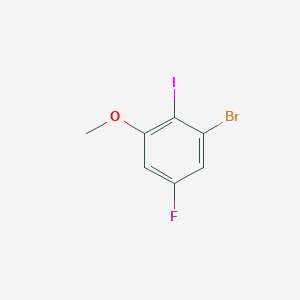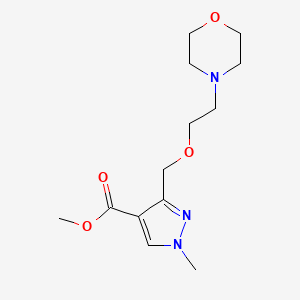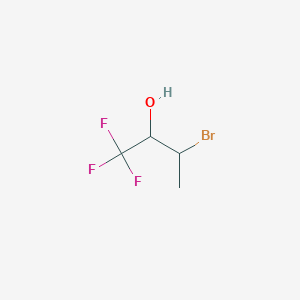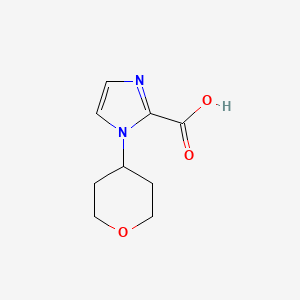
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “trifluoromethyl” group attached to the pyridine ring indicates the presence of a carbon atom bonded to three fluorine atoms. The “®-1-ethanamine” part suggests that it has a chiral center at the first carbon atom in the ethanamine chain .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with an appropriate trifluoromethylating agent. The chiral center could be introduced through a resolution process or by using a chiral auxiliary or reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and a chiral ethanamine chain. The trifluoromethyl group is electron-withdrawing, which would affect the electronic distribution in the pyridine ring .Chemical Reactions Analysis
As a pyridine derivative, this compound could potentially undergo electrophilic substitution reactions at the position para to the nitrogen atom in the ring. The trifluoromethyl group might also undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the pyridine ring would make it aromatic and potentially polar. The trifluoromethyl group is highly electronegative, which could also contribute to the compound’s polarity .Aplicaciones Científicas De Investigación
Coordination Chemistry and Metal Complexes
- The compound has been explored for its ability to bind with metals, forming complexes that exhibit unique properties such as DNA binding, nuclease activity, and cytotoxicity. For instance, Cu(II) complexes with tridentate ligands, including structures related to "(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride", have shown promising DNA binding affinity and nuclease activity, along with low toxicity towards cancer cell lines, which could be beneficial in the development of therapeutic agents (Kumar et al., 2012).
Catalysis
- In catalytic applications, the ligand characteristics of such compounds have been utilized in nickel(II) complexes for transfer hydrogenation reactions. The chiral synthons derived from the compound have been employed in asymmetric catalysis, showcasing moderate catalytic activities and providing insights into the mechanistic pathway of hydrogenation reactions (Kumah et al., 2019).
Materials Science
- Schiff base complexes containing structures analogous to "(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride" have been investigated for their potential in corrosion inhibition on mild steel. These complexes have demonstrated promising results in protecting the steel surface from corrosion, opening avenues for their application in corrosion engineering and materials protection (Das et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLTXCGPJHCQRC-ZJIMSODOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)





![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)




![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline](/img/structure/B2930440.png)
![Tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride](/img/structure/B2930443.png)
